molecular formula C21H26N2O5S2 B2520632 4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903306-45-6

4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2520632
CAS No.: 903306-45-6
M. Wt: 450.57
InChI Key: VRIKVMCYWXUXTO-UHFFFAOYSA-N
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Description

4,8-Ditosyl-1-oxa-4,8-diazaspiro[45]decane is a spirocyclic compound characterized by its unique structural framework, which includes a spiro linkage between a diazaspirodecane and an oxa ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves the reaction of a suitable precursor with tosyl chloride under basic conditions. One common method includes the cyclization of a precursor containing both amine and alcohol functionalities, followed by tosylation to introduce the tosyl groups.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Substitution Reactions: The tosyl groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, depending on the functional groups present.

    Cyclization and Ring-Opening Reactions: The spirocyclic structure can be modified through cyclization or ring-opening reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the tosyl groups.

Scientific Research Applications

4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: It can be used as a probe to study biological processes, given its ability to interact with various biomolecules.

    Industrial Applications:

Comparison with Similar Compounds

    1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.

    2,8-Diazaspiro[4.5]decan-1-one: Studied for its potential as a kinase inhibitor.

    1,4-Dioxa-8-azaspiro[4.5]decane: Used in the synthesis of biologically active compounds.

Uniqueness: 4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane is unique due to the presence of tosyl groups, which enhance its reactivity and potential for further functionalization. The combination of an oxa ring with a diazaspirodecane framework also provides a distinct structural motif that can be exploited in various applications.

Properties

IUPAC Name

4,8-bis-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S2/c1-17-3-7-19(8-4-17)29(24,25)22-13-11-21(12-14-22)23(15-16-28-21)30(26,27)20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIKVMCYWXUXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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